1-(3,4-Dimethoxybenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-19(25)15-7-5-4-6-14(15)16(23-24)12-22-20(26)21-11-13-8-9-17(27-2)18(10-13)28-3/h4-10H,11-12H2,1-3H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXHOOUQFKGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula for 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is with a molecular weight of approximately 304.42 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma). The results indicated that compounds containing the thiadiazole moiety showed significant cytotoxic effects, with IC50 values lower than 20 μM in many cases .
Case Study: Cytotoxicity Assessment
A notable study assessed the cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives against MDA-MB-231 cells. Compound 3g exhibited the highest potency with an IC50 value of 9 μM compared to imatinib (IC50 = 20 μM), demonstrating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3g | MDA-MB-231 | 9 |
| Imatinib | MDA-MB-231 | 20 |
Antibacterial Activity
The antibacterial properties of thiadiazole derivatives have also been extensively studied. Compounds like N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Case Study: Antibacterial Efficacy
In a comparative study, several synthesized compounds were tested against bacterial strains. Some derivatives exhibited higher antibacterial activity than standard drugs like norfloxacin and ciprofloxacin.
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Staphylococcus aureus | < 10 μg/mL |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) | Escherichia coli | < 15 μg/mL |
Antifungal Activity
In addition to anticancer and antibacterial properties, some studies have reported antifungal activities for thiadiazole derivatives. For example, compounds were evaluated against various fungal strains and showed moderate to strong antifungal effects.
The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:
- Anticancer : Inhibition of tyrosine kinases has been linked to the anticancer effects observed in various studies.
- Antibacterial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis are common mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related urea derivatives:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 3,4-dimethoxybenzyl group in the target compound and ’s analog enhances lipophilicity compared to the 4-fluorophenyl group in DDY02, which introduces electronegativity but reduces bulk .
Pharmacophore Variations: The phthalazinone core in the target compound and DDY02 is critical for mimicking nicotinamide in enzyme binding, a feature absent in ’s benzoxazepin derivative .
Biological Activity Trends: Compounds with dual-targeting capabilities (e.g., DDY02’s NAMPT/PARP1 inhibition) demonstrate enhanced anticancer efficacy compared to single-target agents . The 3-methyl group on the phthalazinone ring (common in the target compound and ) may stabilize the keto-enol tautomer, optimizing hydrogen-bonding with enzyme active sites .
Conformational Flexibility: The puckering dynamics of the phthalazinone ring (governed by Cremer-Pople coordinates) could influence binding affinity. For instance, non-planar conformations may better accommodate steric constraints in enzyme pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
